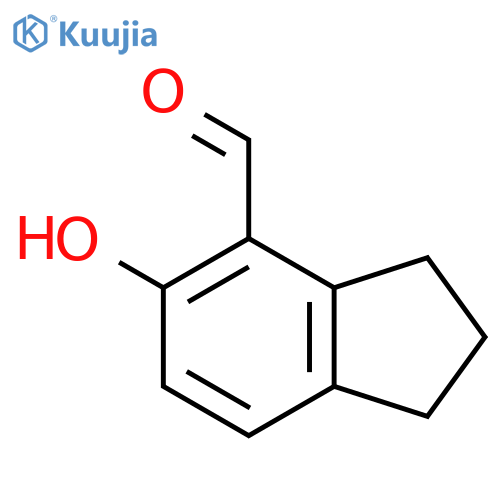

Cas no 858226-73-0 (5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde)

858226-73-0 structure

商品名:5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde

CAS番号:858226-73-0

MF:C10H10O2

メガワット:162.185203075409

CID:5465440

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde

- Z1511830664

- 1H-Indene-4-carboxaldehyde, 2,3-dihydro-5-hydroxy-

-

- インチ: 1S/C10H10O2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-6,12H,1-3H2

- InChIKey: OUBBUDVCXAKBAD-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC2=C(C=1C=O)CCC2

計算された属性

- せいみつぶんしりょう: 162.068079557 g/mol

- どういたいしつりょう: 162.068079557 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 37.3

- ぶんしりょう: 162.18

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7541094-5.0g |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |

858226-73-0 | 95% | 5g |

$2900.0 | 2023-05-05 | |

| Enamine | EN300-7541094-10.0g |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |

858226-73-0 | 95% | 10g |

$4299.0 | 2023-05-05 | |

| 1PlusChem | 1P027X8Y-250mg |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |

858226-73-0 | 95% | 250mg |

$673.00 | 2024-04-21 | |

| Aaron | AR027XHA-10g |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |

858226-73-0 | 95% | 10g |

$5937.00 | 2023-12-15 | |

| 1PlusChem | 1P027X8Y-500mg |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |

858226-73-0 | 95% | 500mg |

$1026.00 | 2024-04-21 | |

| 1PlusChem | 1P027X8Y-1g |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |

858226-73-0 | 95% | 1g |

$1297.00 | 2024-04-21 | |

| 1PlusChem | 1P027X8Y-2.5g |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |

858226-73-0 | 95% | 2.5g |

$2484.00 | 2024-04-21 | |

| 1PlusChem | 1P027X8Y-5g |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |

858226-73-0 | 95% | 5g |

$3647.00 | 2024-04-21 | |

| 1PlusChem | 1P027X8Y-100mg |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |

858226-73-0 | 95% | 100mg |

$491.00 | 2024-04-21 | |

| Enamine | EN300-7541094-0.05g |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde |

858226-73-0 | 95% | 0.05g |

$232.0 | 2023-05-05 |

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

858226-73-0 (5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde) 関連製品

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 307-59-5(perfluorododecane)

- 13769-43-2(potassium metavanadate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量